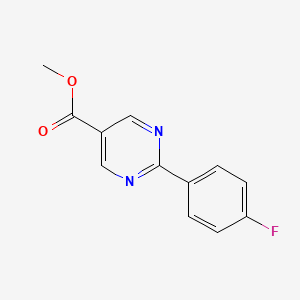

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOCFKNPWTZDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine ring substituted with a 4-fluorophenyl group and a methyl ester at the carboxylic acid position. This structural configuration is critical for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains such as E. coli and S. aureus. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy by increasing the lipophilicity and facilitating membrane penetration .

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. For example, compounds similar to this compound have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition (IC50) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 μmol |

DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are essential in managing type 2 diabetes mellitus. Compounds with similar scaffolds have shown promising results in inhibiting DPP-4, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. The presence of halogen substitutions, particularly fluorine at the para position, has been associated with enhanced biological activities due to increased electronegativity and steric effects .

Key Findings:

- Fluorine Substitution : Enhances lipophilicity and membrane permeability.

- Pyrimidine Core : Essential for maintaining biological activity.

- Carboxylic Acid Group : Contributes to the compound's interaction with biological targets.

Case Studies

Several studies have investigated the biological activities of pyrimidine derivatives:

- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized, and their antimicrobial activities were evaluated against various pathogens. The presence of a fluorinated phenyl group significantly improved the efficacy against S. aureus .

- Anti-inflammatory Evaluation : Compounds were tested in vitro for COX-2 inhibition, revealing that certain substitutions led to enhanced anti-inflammatory effects compared to traditional NSAIDs .

- DPP-4 Inhibition Studies : Compounds similar to this compound were evaluated for DPP-4 inhibition, showing promising results in lowering blood glucose levels in diabetic models .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester, have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains:

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy by increasing lipophilicity, facilitating membrane penetration.

Anti-inflammatory Activity

Research has demonstrated that pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which plays a crucial role in inflammation:

| Compound | COX-2 Inhibition (IC50) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 μmol |

The anti-inflammatory potential of this compound suggests it could serve as a lead for developing new anti-inflammatory agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are vital in managing type 2 diabetes mellitus. Compounds with similar scaffolds to this pyrimidine derivative have exhibited promising results in inhibiting DPP-4, indicating potential applications in diabetes treatment.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features:

- Fluorine Substitution : Enhances lipophilicity and membrane permeability.

- Pyrimidine Core : Essential for maintaining biological activity.

- Carboxylic Acid Group : Contributes to interactions with biological targets.

Antimicrobial Efficacy Study

A series of pyrimidine derivatives were synthesized and evaluated against various pathogens. The presence of a fluorinated phenyl group significantly improved efficacy against S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial properties.

Anti-inflammatory Evaluation

In vitro tests for COX-2 inhibition revealed that certain substitutions led to enhanced anti-inflammatory effects compared to traditional NSAIDs like celecoxib. This underscores the potential of fluorinated pyrimidines in developing new therapeutic agents for inflammatory diseases.

DPP-4 Inhibition Studies

Compounds similar to this compound were evaluated for their ability to inhibit DPP-4, showing promising results in lowering blood glucose levels in diabetic models. This suggests a viable pathway for further research into diabetes management therapies.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s XLogP3-AA of 1.8 is lower than analogs with bulky substituents (e.g., methylsulfonyl or trifluoromethyl groups), which exhibit higher logP values due to hydrophobic contributions .

- Metabolic Stability : Methyl esters (e.g., target compound) are typically hydrolyzed faster in vivo than ethyl esters (e.g., ), affecting bioavailability. Sulfonyl-containing derivatives (e.g., ) may resist enzymatic degradation, prolonging half-life.

- Solubility: The absence of hydrogen bond donors in the target compound may limit aqueous solubility compared to analogs with hydroxyl or amino groups (e.g., ).

Pharmacological and Therapeutic Potential

- Target Binding : Fluorine substitution (common in the target and analogs ) enhances binding affinity to aromatic receptor pockets, as seen in dopamine reuptake inhibitors (e.g., GBR12909) .

- Therapeutic Applications: Statins: The sulfonyl-containing analog is an intermediate in rosuvastatin synthesis, highlighting relevance in cholesterol management .

Preparation Methods

Initial Pyrimidine Ring Formation via Knoevenagel Condensation

- Reactants: Methyl isobutyrylacetate or related ketoesters with 4-fluorobenzaldehyde derivatives.

- Catalysts: Weak acid salts of strong secondary nitrogenous bases such as piperidine acetate are preferred.

- Solvents: Polar protic or aprotic solvents like isopropanol, ethanol, dimethyl sulfoxide (DMSO), or mixtures.

- Conditions: Reflux for extended periods (e.g., 48 hours) to ensure complete condensation.

- Outcome: Formation of dihydropyrimidine intermediates bearing 4-fluorophenyl substituents.

Aromatization to Pyrimidine Core

- Oxidizing Agents: Common reagents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), chloranil, and manganese dioxide (MnO₂).

- Preferred Agent: DDQ in dichloromethane or chloranil in dichloromethane is favored for higher selectivity and recyclability.

- Reaction: Conversion of dihydropyrimidine to fully aromatic pyrimidine ring.

- Advantages: Avoids heavy metal contamination and toxic reagents.

- Yields: Aromatization step typically proceeds with good yields and purity.

Functional Group Transformations on the Pyrimidine Ring

Esterification and Purification

- Ester Formation: Methyl ester is formed typically by methylation of carboxylic acid intermediates using methyl iodide in methanol under basic conditions.

- Purification: Crystallization from ethanol/water mixtures or extraction with dichloromethane followed by washing and drying.

- Yields: Overall yields for the methyl ester intermediate are reported around 45.5% based on starting ketoester.

Representative Reaction Scheme and Data Table

| Step | Reaction Description | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Knoevenagel condensation to form dihydropyrimidine | Piperidine acetate | Isopropanol, ethanol | Reflux, 48 h | 81 | High yield, base catalyst essential |

| 2 | Aromatization to pyrimidine | DDQ or chloranil | Dichloromethane | Room temp, 1-2 h | High | Avoids heavy metals, recyclable catalyst |

| 3 | Oxidation of methylthio to methanesulfonyl | mCPBA | Dichloromethane | 0-25 °C, 2-4 h | Good | Selective oxidation |

| 4 | Amination with methylamine | Methylamine (8M in ethanol) | Ethanol | Room temp, several hours | Good | Substitution reaction |

| 5 | Base-mediated mesylation | Sodium tert-pentoxide, mesyl chloride | Dimethoxyethane | Room temp to reflux | Good | Formation of sulfonyl-methylamino group |

| 6 | Esterification and purification | Methyl iodide, KOH | Methanol | Room temp to reflux | Overall ~45.5 | Purification by crystallization or extraction |

Key Research Findings and Improvements

- The use of DDQ or chloranil for aromatization is preferred over traditional heavy metal oxidants like MnO₂ or CrO₃, reducing environmental impact and improving product purity.

- Avoidance of toxic reagents such as cyanogen chloride enhances safety and scalability.

- The process eliminates the need for chromatographic purifications, favoring crystallization and extraction techniques suitable for commercial manufacture.

- Use of calcium hypochlorite/TEMPO system for oxidation steps has been reported as an effective alternative to manganese dioxide, offering cost-effective and environmentally benign conditions.

- The overall synthetic route balances yield, safety, and environmental considerations, making it suitable for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.